molecular formula C9H9Br2NOS B7786028 (E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one

(E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one

Cat. No.: B7786028
M. Wt: 339.05 g/mol
InChI Key: FHZTWJXOSTYEQN-UHFFFAOYSA-N
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Description

(E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one is an organic compound that features a thienyl group substituted with bromine atoms and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one typically involves the reaction of 4,5-dibromo-2-thiophenecarboxaldehyde with dimethylamine and an appropriate base under controlled conditions. The reaction may proceed via a condensation mechanism, forming the propenone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the propenone moiety, converting it to an alcohol.

    Substitution: The bromine atoms on the thienyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thienyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action for (E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4,5-dichloro-2-thienyl)-3-(dimethylamino)-2-propen-1-one
  • (E)-1-(4,5-dimethyl-2-thienyl)-3-(dimethylamino)-2-propen-1-one

Properties

IUPAC Name

1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NOS/c1-12(2)4-3-7(13)8-5-6(10)9(11)14-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZTWJXOSTYEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(4,5-dibromo-2-thienyl)ethanone (9.7 mmol) and N,N-dimethylformamide dimethyl acetal (44.8 mmol) was refluxed for 3 h and then allowed to cool to room temperature. The reaction mixture was concentrated under reduced pressure and dried in vacuo to afford 3.24 g (94% yield) of 1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)prop-2-en-1-one which was used in the next step without further purification.
Quantity
9.7 mmol
Type
reactant
Reaction Step One
Quantity
44.8 mmol
Type
reactant
Reaction Step One

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